molecular formula C11H22Cl2N2OS B4718867 1-[2-[(5-Methylthiophen-2-yl)methylamino]ethylamino]propan-2-ol;dihydrochloride

1-[2-[(5-Methylthiophen-2-yl)methylamino]ethylamino]propan-2-ol;dihydrochloride

Cat. No.: B4718867
M. Wt: 301.3 g/mol
InChI Key: AJJHTVGDRKHBMN-UHFFFAOYSA-N
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Description

1-[2-[(5-Methylthiophen-2-yl)methylamino]ethylamino]propan-2-ol;dihydrochloride is a chemical compound with a complex structure that includes a thiophene ring, an aminoethyl group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(5-Methylthiophen-2-yl)methylamino]ethylamino]propan-2-ol;dihydrochloride typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.

    Attachment of the Methylamino Group: The methylamino group is introduced to the thiophene ring via nucleophilic substitution reactions.

    Formation of the Aminoethyl Group: The aminoethyl group is synthesized separately and then attached to the thiophene ring through a condensation reaction.

    Introduction of the Propanol Moiety: The propanol moiety is introduced through a reduction reaction, typically using reducing agents such as sodium borohydride.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(5-Methylthiophen-2-yl)methylamino]ethylamino]propan-2-ol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols and Amines: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-[2-[(5-Methylthiophen-2-yl)methylamino]ethylamino]propan-2-ol;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[(5-Methylthiophen-2-yl)methylamino]ethylamino]propan-2-ol;dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The binding of the compound to its targets can initiate signaling pathways that lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol: A structurally similar compound with a methylamino group and a thiophene ring.

    1-Ethylamino-2-propanol: Another compound with a similar propanol moiety but different substituents.

Uniqueness

1-[2-[(5-Methylthiophen-2-yl)methylamino]ethylamino]propan-2-ol;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-[(5-methylthiophen-2-yl)methylamino]ethylamino]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2OS.2ClH/c1-9(14)7-12-5-6-13-8-11-4-3-10(2)15-11;;/h3-4,9,12-14H,5-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJHTVGDRKHBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNCCNCC(C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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